molecular formula C13H15N3O4S B10972818 3,4-dimethoxy-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

3,4-dimethoxy-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

Cat. No.: B10972818
M. Wt: 309.34 g/mol
InChI Key: DWEJEZLFLUCIQN-UHFFFAOYSA-N
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Description

3,4-DIMETHOXY-N-(4-METHYL-2-PYRIMIDINYL)BENZENESULFONAMIDE is a chemical compound known for its diverse applications in various scientific fields. It is characterized by its complex structure, which includes a benzenesulfonamide group substituted with methoxy and pyrimidinyl groups. This compound is of significant interest due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DIMETHOXY-N-(4-METHYL-2-PYRIMIDINYL)BENZENESULFONAMIDE typically involves the reaction of 3,4-dimethoxyaniline with 4-methyl-2-pyrimidinyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-DIMETHOXY-N-(4-METHYL-2-PYRIMIDINYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-DIMETHOXY-N-(4-METHYL-2-PYRIMIDINYL)BENZENESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N-(4-METHYL-2-PYRIMIDINYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 3,4-DIMETHOXY-N-(4-METHYL-2-PYRIMIDINYL)BENZENESULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and pyrimidinyl groups contribute to its reactivity and potential as a versatile compound in various applications .

Properties

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

3,4-dimethoxy-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H15N3O4S/c1-9-6-7-14-13(15-9)16-21(17,18)10-4-5-11(19-2)12(8-10)20-3/h4-8H,1-3H3,(H,14,15,16)

InChI Key

DWEJEZLFLUCIQN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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